1-Cyclopentyl-4-(2-pyridylmethyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(2-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of particular interest due to its unique structure, which combines a cyclopentyl group and a pyridylmethyl group attached to a piperazine ring. This combination imparts specific chemical and biological properties that make it valuable in various scientific research applications.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-(2-pyridylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection steps .
Industrial production methods for this compound may involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring-opening addition reactions, chlorination, and substitution reactions to achieve the desired product .
Chemical Reactions Analysis
1-Cyclopentyl-4-(2-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4-(2-pyridylmethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopentyl and pyridylmethyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use .
Comparison with Similar Compounds
1-Cyclopentyl-4-(2-pyridylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-Cyclohexyl-4-(2-pyridylmethyl)piperazine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-Benzyl-4-(2-pyridylmethyl)piperazine: Contains a benzyl group instead of a cyclopentyl group.
1-Cyclopentyl-4-(3-pyridylmethyl)piperazine: Similar structure but with the pyridylmethyl group attached at a different position on the piperazine ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other piperazine derivatives may not be as effective .
Properties
IUPAC Name |
1-cyclopentyl-4-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-7-15(6-1)18-11-9-17(10-12-18)13-14-5-3-4-8-16-14/h3-5,8,15H,1-2,6-7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWZYVOQMQFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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